molecular formula C13H10F3NO B2589785 Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol CAS No. 89667-20-9

Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol

Cat. No.: B2589785
CAS No.: 89667-20-9
M. Wt: 253.224
InChI Key: WHMOFSLPOYNDOR-UHFFFAOYSA-N
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Description

Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol: is a chemical compound with the molecular formula C13H10F3NO . It is characterized by the presence of a pyridine ring and a trifluoromethyl-substituted phenyl group attached to a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyridine-3-boronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene. The resulting intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for developing new therapeutics .

Industry: The compound is also explored for its applications in materials science, particularly in the development of advanced polymers and coatings. Its unique chemical properties can impart desirable characteristics such as increased thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism of action of Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol in biological systems involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

  • Pyridin-3-yl[3-(trifluoromethyl)phenyl]ketone
  • Pyridin-3-yl[3-(trifluoromethyl)phenyl]amine
  • 3-(Trifluoromethyl)benzyl alcohol

Uniqueness: Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol is unique due to the combination of its pyridine and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

pyridin-3-yl-[3-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-5-1-3-9(7-11)12(18)10-4-2-6-17-8-10/h1-8,12,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMOFSLPOYNDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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